Cas no 1696227-71-0 (2-{(tert-butoxy)carbonyl(methyl)amino}-2-(3,4,5-trifluorophenyl)acetic acid)

2-{(tert-Butoxy)carbonyl(methyl)amino}-2-(3,4,5-trifluorophenyl)acetic acid is a fluorinated N-protected amino acid derivative with significant utility in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group provides robust protection for the amine functionality, enabling selective deprotection under mild acidic conditions. The 3,4,5-trifluorophenyl moiety enhances lipophilicity and may influence binding interactions in bioactive compounds. This compound is particularly valuable for constructing modified peptides or as a building block in drug discovery, where its fluorine substituents can improve metabolic stability and bioavailability. Its well-defined reactivity and compatibility with standard coupling reagents make it a reliable intermediate for synthetic applications.
2-{(tert-butoxy)carbonyl(methyl)amino}-2-(3,4,5-trifluorophenyl)acetic acid structure
1696227-71-0 structure
Product name:2-{(tert-butoxy)carbonyl(methyl)amino}-2-(3,4,5-trifluorophenyl)acetic acid
CAS No:1696227-71-0
MF:C14H16F3NO4
MW:319.276354789734
CID:5824251
PubChem ID:103663966

2-{(tert-butoxy)carbonyl(methyl)amino}-2-(3,4,5-trifluorophenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{(tert-butoxy)carbonyl(methyl)amino}-2-(3,4,5-trifluorophenyl)acetic acid
    • 1696227-71-0
    • EN300-1071651
    • 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(3,4,5-trifluorophenyl)acetic acid
    • Inchi: 1S/C14H16F3NO4/c1-14(2,3)22-13(21)18(4)11(12(19)20)7-5-8(15)10(17)9(16)6-7/h5-6,11H,1-4H3,(H,19,20)
    • InChI Key: AEGBRAYPXSHLSB-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=C(C=1)C(C(=O)O)N(C)C(=O)OC(C)(C)C)F)F

Computed Properties

  • Exact Mass: 319.10314248g/mol
  • Monoisotopic Mass: 319.10314248g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 66.8Ų

2-{(tert-butoxy)carbonyl(methyl)amino}-2-(3,4,5-trifluorophenyl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1071651-0.05g
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(3,4,5-trifluorophenyl)acetic acid
1696227-71-0 95%
0.05g
$816.0 2023-10-28
Enamine
EN300-1071651-10.0g
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(3,4,5-trifluorophenyl)acetic acid
1696227-71-0
10g
$4299.0 2023-05-25
Enamine
EN300-1071651-2.5g
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(3,4,5-trifluorophenyl)acetic acid
1696227-71-0 95%
2.5g
$1903.0 2023-10-28
Enamine
EN300-1071651-0.1g
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(3,4,5-trifluorophenyl)acetic acid
1696227-71-0 95%
0.1g
$855.0 2023-10-28
Enamine
EN300-1071651-0.25g
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(3,4,5-trifluorophenyl)acetic acid
1696227-71-0 95%
0.25g
$893.0 2023-10-28
Enamine
EN300-1071651-1.0g
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(3,4,5-trifluorophenyl)acetic acid
1696227-71-0
1g
$999.0 2023-05-25
Enamine
EN300-1071651-5g
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(3,4,5-trifluorophenyl)acetic acid
1696227-71-0 95%
5g
$2816.0 2023-10-28
Enamine
EN300-1071651-5.0g
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(3,4,5-trifluorophenyl)acetic acid
1696227-71-0
5g
$2900.0 2023-05-25
Enamine
EN300-1071651-0.5g
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(3,4,5-trifluorophenyl)acetic acid
1696227-71-0 95%
0.5g
$933.0 2023-10-28
Enamine
EN300-1071651-10g
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(3,4,5-trifluorophenyl)acetic acid
1696227-71-0 95%
10g
$4176.0 2023-10-28

Additional information on 2-{(tert-butoxy)carbonyl(methyl)amino}-2-(3,4,5-trifluorophenyl)acetic acid

Introduction to 2-{(tert-butoxy)carbonyl(methyl)amino}-2-(3,4,5-trifluorophenyl)acetic Acid (CAS No. 1696227-71-0)

2-{(tert-butoxy)carbonyl(methyl)amino}-2-(3,4,5-trifluorophenyl)acetic acid, identified by its Chemical Abstracts Service (CAS) number 1696227-71-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its structural complexity and functional diversity, making it a valuable intermediate in the synthesis of biologically active agents. The presence of both tert-butoxy carbonyl (Boc) and methyl amino functional groups, alongside a 3,4,5-trifluorophenyl substituent, endows this molecule with unique chemical properties that are highly relevant to modern drug discovery and development.

The Boc group is a well-established protecting group in peptide synthesis and organic chemistry, providing stability under various reaction conditions while allowing for selective deprotection when necessary. This feature makes 2-{(tert-butoxy)carbonyl(methyl)amino}-2-(3,4,5-trifluorophenyl)acetic acid particularly useful in the construction of peptide mimetics and other peptidomimetic scaffolds. The methyl amino moiety introduces a basic nitrogen atom, which can participate in hydrogen bonding interactions or serve as a site for further functionalization. The 3,4,5-trifluorophenyl aromatic ring enhances the lipophilicity and electronic properties of the molecule, making it a promising candidate for modulating biological targets such as enzymes and receptors.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their ability to improve metabolic stability, binding affinity, and pharmacokinetic profiles in drug candidates. The incorporation of fluorine atoms into pharmaceutical molecules can lead to enhanced bioavailability and reduced susceptibility to enzymatic degradation. The 3,4,5-trifluorophenyl substituent in 2-{(tert-butoxy)carbonyl(methyl)amino}-2-(3,4,5-trifluorophenyl)acetic acid exemplifies this trend, as it may contribute to the compound's overall pharmacological activity by influencing its interaction with biological targets.

One of the most compelling applications of this compound is in the realm of enzyme inhibition. Researchers have been exploring its potential as a precursor in the synthesis of inhibitors targeting various therapeutic areas, including cancer, inflammation, and infectious diseases. The combination of the Boc-protected amine, the methyl amino group, and the trifluorophenyl ring provides multiple points for interaction with enzyme active sites or allosteric pockets. This versatility makes it an attractive building block for designing novel inhibitors with high specificity and efficacy.

The pharmaceutical industry has increasingly recognized the importance of advanced intermediates like 2-{(tert-butoxy)carbonyl(methyl)amino}-2-(3,4,5-trifluorophenyl)acetic acid in streamlining drug development pipelines. By leveraging such compounds, synthetic chemists can accelerate the creation of complex molecular architectures while maintaining high levels of purity and yield. This efficiency is particularly crucial in early-stage drug discovery, where rapid iteration and optimization are essential for identifying promising candidates.

Recent studies have also highlighted the role of fluorinated compounds in modulating central nervous system (CNS) disorders. The unique electronic properties imparted by fluorine atoms can influence receptor binding affinities and metabolic stability, making fluorinated derivatives valuable tools in CNS drug design. While further research is needed to fully elucidate the potential applications of 2-{(tert-butoxy)carbonyl(methyl)amino}-2-(3,4,5-trifluorophenyl)acetic acid in this context, its structural features suggest that it may offer insights into novel therapeutic strategies for neurological conditions.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yields and minimal side reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated fluorination have been employed to construct the desired molecular framework efficiently. These methodologies not only enhance the scalability of production but also allow for greater control over regioselectivity and stereoselectivity.

In conclusion,2-{(tert-butoxy)carbonyl(methyl)amino}-2-(3,4,5-trifluorophenyl)acetic acid (CAS No. 1696227-71-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile intermediate with broad applications in drug discovery and development. As research continues to uncover new therapeutic targets and innovative synthetic strategies,this compound is poised to play an increasingly important role in shaping the future of medicinal chemistry.

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